3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
Description
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclobutyl substituent at position 3, a methyl group at position 1, and an isopropyl group at position 2. Pyrazole derivatives are widely studied due to their pharmacological versatility, including applications as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound’s synthesis likely follows routes analogous to other pyrazol-5-amine derivatives, such as condensation of β-keto esters with hydrazines or cyclization of substituted acrylonitriles, as seen in related syntheses .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclobutyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
SZEQTYNLVRPPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C2CCC2)C)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is commonly synthesized by the reaction of 1,3-diketones or β-ketoesters with hydrazine derivatives. For example, the cyclocondensation of a suitable 1,3-diketone bearing cyclobutyl and isopropyl substituents with methylhydrazine can yield the desired methylated pyrazole ring system.
- Typical Reaction Conditions : Reflux in ethanol or another suitable solvent for 12–20 hours, often in the presence of a base such as triethylamine to facilitate cyclization.
Introduction of the Cyclobutyl Group
The cyclobutyl substituent at the 3-position can be introduced by:
Methylation at the 1-Position
Methylation of the nitrogen at the 1-position of the pyrazole is typically achieved by:
Introduction of the Isopropyl Group at the 4-Position
The isopropyl group at the 4-position can be installed by:
Amination at the 5-Position
The amino group at the 5-position is generally introduced by:
- Using amino-substituted hydrazine derivatives during the cyclocondensation step.
- Alternatively, post-pyrazole formation functionalization such as nucleophilic aromatic substitution or reduction of nitro precursors.
Representative Synthetic Route (Generalized)
Analytical and Research Findings
- Spectroscopic Data : NMR (¹H and ¹³C) confirms substitution pattern; characteristic singlets for methyl and isopropyl groups; cyclobutyl protons appear as multiplets.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of 195.25 g/mol for the compound.
- Reactivity : The amino group at the 5-position allows further derivatization, enhancing biological activity profiles in medicinal chemistry applications.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting materials | Cyclobutyl-substituted diketones, methylhydrazine, methyl halides, isopropyl halides |
| Solvents | Ethanol, dichloromethane, DMF |
| Bases | Triethylamine, sodium hydride, potassium carbonate |
| Temperature | Room temperature to reflux (20–110 °C) |
| Reaction times | 2–20 hours depending on step |
| Purification | Chromatography, recrystallization |
| Yields | 60–90% per step |
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while reduction reactions could remove these groups or reduce double bonds. Substitution reactions could introduce a wide variety of functional groups, depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural features make it a potential candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituents at positions 1, 3, and 4 of the pyrazole core critically influence physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Cyclobutyl vs.
- Isopropyl vs. Trifluoromethyl/Chlorophenyl : The isopropyl group increases lipophilicity (logP ~2.5 estimated), favoring membrane penetration, while trifluoromethyl or chlorophenyl groups enhance polarity and electrostatic interactions .
Pharmacological Activity
- Enzyme Inhibition : The target compound’s isopropyl and cyclobutyl groups may optimize binding to hydrophobic pockets in enzymes, similar to 3-cyclopentyl-1-phenyl analogs showing thrombin inhibition (IC₅₀ ~0.5 µM) .
- BoNTA Inhibition : Chlorophenyl-substituted pyrazoles (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) exhibit IC₅₀ values of ~10 nM against BoNTA, suggesting halogenated analogs may outperform cyclobutyl derivatives in this context .
- Antimicrobial Activity : Trifluoromethyl-substituted pyrazoles (e.g., 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) demonstrate MIC values of 8 µg/mL against S. aureus, highlighting the role of electronegative groups .
Research Findings and Trends
- Synthetic Accessibility : Derivatives with smaller substituents (e.g., methyl, cyclopropyl) are synthetically more accessible, with yields >90% reported for cyclopropyl analogs . In contrast, cyclobutyl-containing compounds may require specialized catalysts for ring closure .
- Structure-Activity Relationships (SAR) :
- Computational Modeling : Tools like Multiwfn have been used to analyze electron localization functions (ELF) in pyrazole derivatives, predicting reactivity at the amine group .
Biological Activity
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that allows for interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193.29 g/mol
- CAS Number : 1602903-52-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of various biological pathways, which can lead to therapeutic effects. For instance, it has been suggested that pyrazole derivatives can act as inhibitors of certain kinases involved in inflammatory responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was observed that certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 250 μg/mL, indicating moderate antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its action on pro-inflammatory cytokines. In vitro studies have shown that pyrazole derivatives can inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin (IL)-6, which are critical mediators in inflammatory processes. The IC50 values for some related compounds were reported to be as low as 0.004 μM against p38 MAPK, a key signaling pathway in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity towards specific biological targets. For example, the introduction of different alkyl or aryl groups may enhance its binding affinity to target enzymes.
| Modification | Effect on Activity |
|---|---|
| Addition of larger alkyl groups | Increased lipophilicity and potential bioavailability |
| Substitution at the N1 position | Enhanced interaction with specific receptors |
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various microbial strains. The study found that compounds with specific substitutions exhibited significant antimicrobial activity, suggesting a potential therapeutic application in treating infections .
- Inflammation Inhibition : Research focused on the inhibition of IL production demonstrated that certain pyrazole compounds could effectively reduce inflammatory markers in cell lines, indicating their potential use in managing inflammatory diseases .
- Kinase Inhibition : A study highlighted the inhibitory effects of pyrazole derivatives on kinases involved in cancer progression, showcasing their potential role as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
